

# An In-depth Technical Guide to Nilotinib-13C,d3

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## Compound of Interest

Compound Name: Nilotinib-13C,d3

Cat. No.: B15622686

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## Abstract

This document provides a comprehensive technical overview of **Nilotinib-13C,d3**, a stable isotope-labeled derivative of the tyrosine kinase inhibitor Nilotinib. Nilotinib is a critical therapeutic agent for Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[1][2][3][4] The incorporation of heavy isotopes (one Carbon-13 and three Deuterium atoms) into the Nilotinib structure renders **Nilotinib-13C,d3** an indispensable tool in pharmaceutical research and development. Its primary utility lies in its application as an internal standard for highly accurate and precise quantification of Nilotinib in biological matrices via mass spectrometry.[5][6] This guide details its chemical properties, the mechanism of action of the parent compound, its applications, relevant quantitative data, and detailed experimental protocols.

## Core Compound Identification and Properties

**Nilotinib-13C,d3** is structurally identical to Nilotinib, except for the inclusion of stable isotopes. This mass shift is fundamental to its application in analytical chemistry, allowing it to be distinguished from the unlabeled drug by mass-sensitive detectors while retaining the same chemical and physical behavior.

Property	Data	Reference
IUPAC Name	4-methyl-N-[3-(4-methyl-d3-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide-13C	Derived from Santa Cruz Biotechnology and MedChemExpress data.[5][7]
Synonyms	AMN107-13C,d3, Tasigna-13C,d3	[5][7][8]
Molecular Formula	C2713CH19D3F3N7O	[5]
Molecular Weight	533.53 g/mol	[5]
CAS Number	1261398-62-2	[5][8]
Unlabeled CAS Number	641571-10-0	[2][5]
Appearance	White to slightly yellowish powder	Based on general chemical supplier information.[1][9]
Solubility	Soluble in DMSO	[1]
Storage	Room temperature in continental US; may vary elsewhere.	[5]

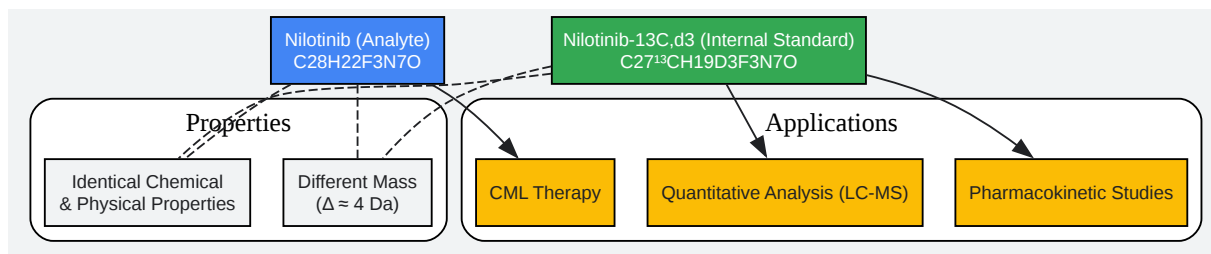
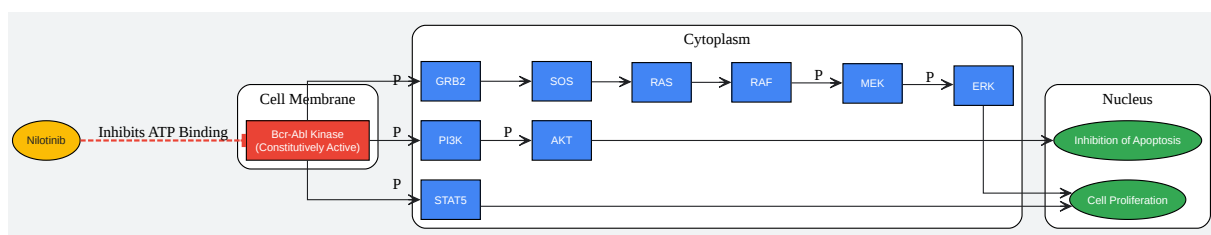
## Mechanism of Action: Nilotinib

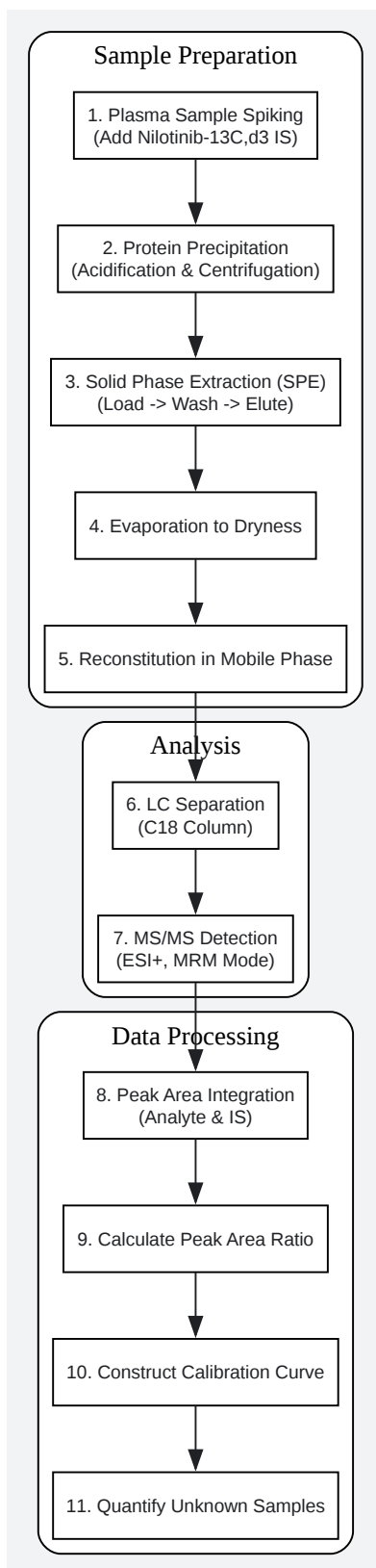
**Nilotinib-13C,d3**'s relevance is tied to the therapeutic action of Nilotinib. Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) designed to target the aberrant Bcr-Abl kinase.[10] [11] This constitutively active kinase, a product of the Philadelphia chromosome translocation, is the primary driver of CML.[10][11]

Nilotinib binds with high affinity to the ATP-binding site of the Bcr-Abl kinase, stabilizing its inactive conformation.[10] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive leukemic cell growth.[4] Compared to its predecessor, Imatinib, Nilotinib exhibits 10- to

30-fold greater potency in inhibiting Bcr-Abl activity and is effective against many Imatinib-resistant Bcr-Abl mutations.[2][10]

Beyond Bcr-Abl, Nilotinib also inhibits other kinases, including KIT, LCK, PDGFRB, and DDR1/2.[2]





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